molecular formula C22H16FN5O2 B4560606 N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide

N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide

Cat. No.: B4560606
M. Wt: 401.4 g/mol
InChI Key: GMFNFCCFMJIGDB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide is a useful research compound. Its molecular formula is C22H16FN5O2 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.12880293 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science Applications

A novel diamine monomer incorporating a pendant 4-(quinolin-8-yloxy) aniline group was synthesized through a process involving aromatic substitution reaction and Pd/C catalyzed hydrazine reduction. This monomer was polymerized with different dicarboxylic acids to produce polyamides characterized by excellent solubility, high glass transition temperatures, and significant thermal stability, indicating potential applications in high-performance materials (Ghaemy & Bazzar, 2010).

Medicinal Chemistry and Pharmacology

  • The synthesis and X-ray diffraction analysis of copper(II)-benzoylpyridine-2-quinolinyl hydrazone complex revealed insights into the structural properties that contribute to the ribonucleotide reductase inhibitory activity. These findings have implications for developing anticancer and anti-inflammatory agents (Tamasi et al., 2005).
  • Research on carbamoylating agents showed the utility of hydrazinecarboxamides in the regioselective carbamoylation of electron-deficient nitrogen heteroarenes. This process facilitates the synthesis of nitrogen-heteroaryl carboxamides, highlighting potential applications in drug design and synthesis (He, Huang, & Tian, 2017).

Material Science and Environmental Applications

  • A study on fluorescent probes for hydrazine detection developed a ratiometric fluorescent probe with a large Stokes shift, demonstrating applications in environmental monitoring and biological sample analysis. This innovation offers a powerful tool for detecting hydrazine in water systems and living cells, addressing the need for sensitive and selective detection methods (Zhu et al., 2019).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2/c23-15-5-7-16(8-6-15)25-22(30)28-27-21(29)18-13-20(14-9-11-24-12-10-14)26-19-4-2-1-3-17(18)19/h1-13H,(H,27,29)(H2,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFNFCCFMJIGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NNC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
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N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
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N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
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N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
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N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
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N-(4-fluorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide

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